molecular formula C22H22N4O2 B2364917 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-35-6

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2364917
CAS No.: 899953-35-6
M. Wt: 374.444
InChI Key: NYRLOIZSKHTEQN-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinopyridazinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with morpholine.

    Coupling with the benzamide core: The final step involves the coupling of the morpholinopyridazinylphenyl intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide
  • 3-methyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide
  • 3-methyl-N-(3-(6-piperazinopyridazin-3-yl)phenyl)benzamide

Uniqueness

3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-4-2-6-18(14-16)22(27)23-19-7-3-5-17(15-19)20-8-9-21(25-24-20)26-10-12-28-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRLOIZSKHTEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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